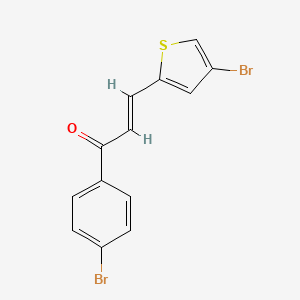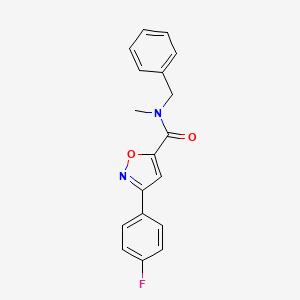![molecular formula C21H31N3O4S B4578944 1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)
1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide
説明
1-(2,2-Dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide is a compound that belongs to a class of chemicals known for their potential in various pharmacological and biochemical applications. While the exact compound's direct applications or research studies were not identified, related compounds in the piperidine and pyrrolidine families have been extensively studied for their biological activities and potential therapeutic uses. The following sections outline analyses and properties derived from closely related compounds that may share similar characteristics with the target molecule.
Synthesis Analysis
The synthesis of related piperidine and pyrrolidine derivatives often involves complex organic reactions, including conjugate additions, cyclizations, and acylation reactions. For example, compounds with structural similarities have been synthesized through methods involving the conjugate addition of amino acids to acetylenic sulfones, followed by intramolecular alkylation to afford cyclic enamine sulfones (Back & Nakajima, 2000).
Molecular Structure Analysis
Molecular structure and conformation studies, often determined through X-ray crystallography and computational methods, reveal detailed insights into the geometrical configuration of compounds. These analyses provide essential data for understanding the interaction mechanisms of these molecules with biological targets. For instance, studies on similar compounds have elucidated their crystal and molecular structures, showcasing how substituent effects and molecular conformations influence their biological activities (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Piperidine and pyrrolidine derivatives participate in various chemical reactions, exhibiting a range of chemical properties based on their functional groups and structural frameworks. These reactions include transaminations, nucleophilic substitutions, and more, which are crucial for their synthetic modifications and for enhancing their pharmacological properties (Ostrowska et al., 1999).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are influenced by their molecular conformations and substituents. These properties are critical for determining their suitability in pharmaceutical formulations and their bioavailability (Banerjee et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and pH-dependent behavior, play a significant role in the biological activity and therapeutic potential of piperidine and pyrrolidine derivatives. Understanding these properties is essential for designing compounds with optimal efficacy and minimal toxicity (Walsh et al., 1990).
科学的研究の応用
Synthesis and Pharmacological Potential
- Researchers have synthesized new substituted 1H-1-pyrrolylcarboxamides with potential pharmacological interest through acyl chlorides, indicating a broad interest in pyrrole compounds for their pharmacological properties (Bijev, Prodanova, & Nankov, 2003). The study involved the synthesis of various 1H-1-pyrrolylcarboxamides using different amines, including pyrrolidine and piperidine, showcasing the chemical versatility and potential therapeutic applications of these compounds.
Material Science Applications
- A study on the synthesis and characterization of polyamides containing pendant pentadecyl chains showcases the relevance of such chemical compounds in the development of new materials with enhanced solubility and thermal stability (More, Pasale, & Wadgaonkar, 2010). These materials, derived from cardanol and characterized by their inherent viscosities, solubility, and thermal properties, underline the importance of chemical synthesis in advancing material sciences.
Chemical Synthesis and Biological Activities
- The synthesis and antimicrobial evaluation of new pyridine-2(1H)-thiones, nicotinamides, thienopyridines, pyridothienopyrimidines, and pyridothienotriazines containing the antipyrine moiety have been investigated, highlighting the diverse biological activities these compounds can exhibit (Othman, 2013). This research demonstrates the potential of such chemical compounds in the development of new therapeutic agents with antimicrobial properties.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4S/c1-21(2,3)20(26)23-14-10-16(11-15-23)19(25)22-17-6-8-18(9-7-17)29(27,28)24-12-4-5-13-24/h6-9,16H,4-5,10-15H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUGSYBHCLSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)
![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)
![1-[(4-biphenylyloxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4578869.png)


![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)
![6-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4578894.png)
![2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)
![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)
![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)
![N-butyl-2-[(4-chlorophenyl)sulfonyl]-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4578953.png)
![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)